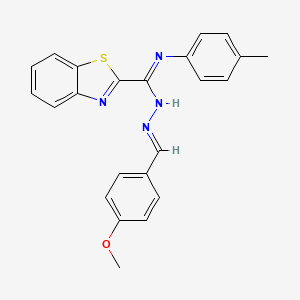

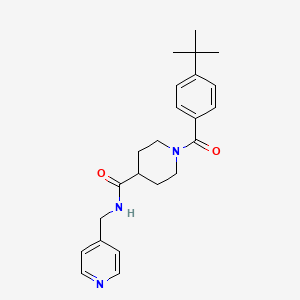

![molecular formula C16H21N3O2S B5512694 5,6-dimethyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5512694.png)

5,6-dimethyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones, including compounds with structures related to 5,6-dimethyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one, involves condensation reactions. These reactions typically involve the condensation of dimethyl- and variously substituted dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes or furfural in the presence of a base like NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ones and related compounds exhibits planarity and coplanarity between the thieno[2,3-d]pyrimidin-4-one unit and substituent rings, contributing to the stability and reactivity of these molecules. Intermolecular hydrogen bonding is observed, influencing the compound's solid-state arrangement and potentially its reactivity (Bozorov et al., 2010).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4-ones undergo various chemical reactions, including condensation with aldehydes and ketones, leading to a range of substituted compounds with diverse properties. The reactivity of these compounds can be influenced by the presence of substituents and the specific conditions employed in the reactions, such as the choice of base and temperature (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4-ones and related compounds, such as solubility, melting points, and crystalline structure, can vary significantly based on the nature and position of substituents on the thieno[2,3-d]pyrimidin-4-one core. These properties are crucial for understanding the compound's behavior in different environments and potential applications (Shi et al., 2018).

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

This compound may be related to broader classes of thieno[2,3-d]pyrimidines and their derivatives, which are synthesized for various chemical and pharmacological studies. For instance, thieno[2,3-d]pyrimidines have been synthesized through reactions involving amino compounds with specific reactants to form new heterocyclic systems (S. Sirakanyan et al., 2015). Such chemical processes explore the reactivity of these compounds with alkyl mono- and di-halides, leading to the synthesis of compounds with potential antimicrobial activities.

Biological Activities

Research on thieno[2,3-d]pyrimidin derivatives includes evaluating their antimicrobial and antiproliferative effects. For example, certain derivatives have shown promising antimicrobial activity against specific bacteria strains, indicating their potential as antibacterial agents (A. Abdel-rahman et al., 2002). Another study focused on the antiproliferative evaluation of pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, revealing their potential against certain cancer cell lines, highlighting their significance in the development of new anticancer therapies (Hoda Atapour-Mashhad et al., 2017).

Pharmacological Interest

Derivatives of thieno[2,3-d]pyrimidin, such as those with arylpiperazinylalkylthio side chains, have been evaluated for their affinity towards 5-HT1A receptors, demonstrating the potential for the development of selective ligands for neurological applications (M. Modica et al., 1997). This indicates the compound's relevance in designing drugs targeting the central nervous system.

Propriétés

IUPAC Name |

5,6-dimethyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-10-4-6-18(7-5-10)13(20)8-19-9-17-15-14(16(19)21)11(2)12(3)22-15/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBHUXJAZLTFJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C(=C(S3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

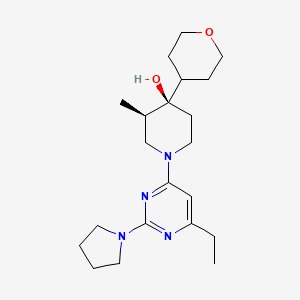

![1-[(4-biphenylyloxy)acetyl]azepane](/img/structure/B5512617.png)

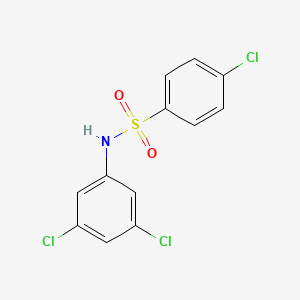

![N-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5512627.png)

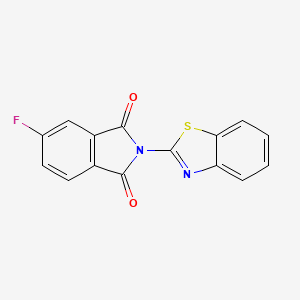

![2-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5512642.png)

![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5512665.png)

![N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5512672.png)

![2-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5512683.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5512689.png)

![4-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5512719.png)

![N-[(3S*,4R*)-4-isopropyl-1-(7-methoxy-4-methyl-2-quinolinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5512722.png)